Superior Gastroduodenal Tolerability vs. Naproxen: Randomized Endoscopy Trial
In a 4-week randomized, parallel-group endoscopy trial in healthy volunteers, licofelone demonstrated a gastrointestinal safety profile statistically indistinguishable from placebo and significantly superior to naproxen. This provides direct, quantified evidence of a key clinical advantage over conventional NSAID therapy [1].
| Evidence Dimension | Incidence of Gastroduodenal Ulcers at 4 Weeks |
|---|---|
| Target Compound Data | 0% (0/30 for both 200 mg and 400 mg BID doses) |
| Comparator Or Baseline | Naproxen 500 mg BID: 20% (6/30); Placebo: 0% (0/31) |
| Quantified Difference | Licofelone: 0% ulcer incidence; Naproxen: 20% ulcer incidence (p = 0.024) |
| Conditions | Healthy volunteers; 4-week treatment; gastro/duodenoscopy evaluation |
Why This Matters
This translates to a potential for reduced GI adverse event burden in long-term use compared to naproxen, a factor that directly impacts patient compliance and overall treatment cost in osteoarthritis management.
- [1] Bias P, et al. The gastrointestinal tolerability of the LOX/COX inhibitor, licofelone, is similar to placebo and superior to naproxen therapy in healthy volunteers: results from a randomized, controlled trial. Am J Gastroenterol. 2004 Apr;99(4):611-8. View Source
